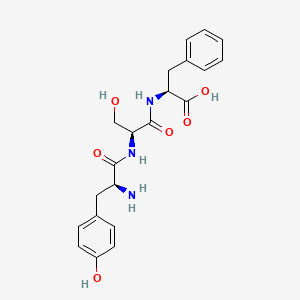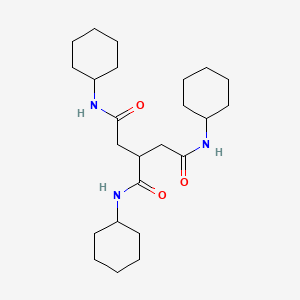![molecular formula C16H34O3Si B12558671 Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester CAS No. 151721-70-9](/img/structure/B12558671.png)
Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester is a specialized organic compound with a unique structure that includes a decanoic acid backbone, a trimethylsilyl group, and a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester typically involves the esterification of decanoic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and silylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and catalyst optimization.
Analyse Des Réactions Chimiques
Types of Reactions
Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides (e.g., HCl, HBr) can facilitate the substitution of the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of decanoic acid derivatives.
Reduction: Formation of decanol derivatives.
Substitution: Formation of various substituted decanoic acid esters.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and silylation reactions .
Biology
In biological research, it may be used as a model compound to study the effects of ester and silyl groups on biological activity and metabolism.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants and lubricants, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release decanoic acid, which can then participate in metabolic pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction with lipid membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Decanoic acid, methyl ester: Similar structure but lacks the trimethylsilyl group.
Butanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Similar silylation but with a shorter carbon chain.
Decanoic acid, 3-hydroxy-, methyl ester: Similar esterification but with a hydroxyl group instead of a trimethylsilyl group.
Propriétés
Numéro CAS |
151721-70-9 |
|---|---|
Formule moléculaire |
C16H34O3Si |
Poids moléculaire |
302.52 g/mol |
Nom IUPAC |
methyl 2,2-dimethyl-3-trimethylsilyloxydecanoate |
InChI |
InChI=1S/C16H34O3Si/c1-8-9-10-11-12-13-14(19-20(5,6)7)16(2,3)15(17)18-4/h14H,8-13H2,1-7H3 |
Clé InChI |
IDBAGCMLFXVSNU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C(C)(C)C(=O)OC)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{Methyl[1-(2-nitrophenyl)ethyl]amino}ethan-1-ol](/img/structure/B12558606.png)
![9-[6-(Naphthalen-1-YL)hexyl]anthracene](/img/structure/B12558609.png)
![5H-Benzo[d]naphtho[2,3-b]pyran-5-one](/img/structure/B12558615.png)
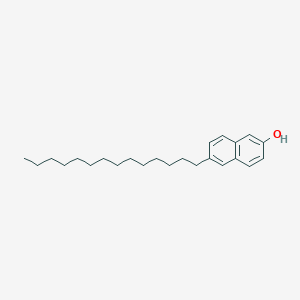
![Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate](/img/structure/B12558626.png)
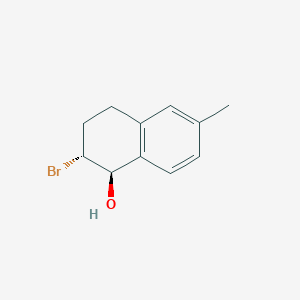
![2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline](/img/structure/B12558640.png)
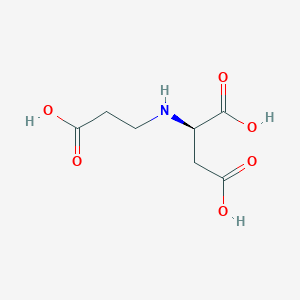
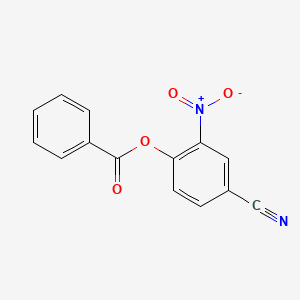
![2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate](/img/structure/B12558663.png)
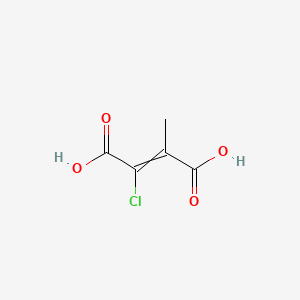
![1-(2-Fluoroethyl)-4-[(4-iodophenoxy)methyl]piperidine](/img/structure/B12558673.png)
